2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester)
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Overview
Description
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) is a chemical compound with a complex structure that includes a quinolizine core, a methanol group, and an aminobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) typically involves multiple steps, starting with the formation of the quinolizine core. This can be achieved through the hydrogenation of quinoline derivatives under specific conditions. The methanol group is then introduced via a nucleophilic substitution reaction, followed by the esterification with 4-aminobenzoic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinolizine core can be reduced further to form more saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinolizine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can also undergo hydrolysis, releasing active metabolites that further contribute to its effects.
Comparison with Similar Compounds
Similar Compounds
Lupinine: A similar compound with a quinolizine core but lacking the methanol and ester groups.
Epilupinine: Another stereoisomer of lupinine with different biological activity.
Uniqueness
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-aminobenzoate |
InChI |
InChI=1S/C17H24N2O2/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19/h6-9,14,16H,1-5,10-12,18H2 |
InChI Key |
SOGHCSKBULRSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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